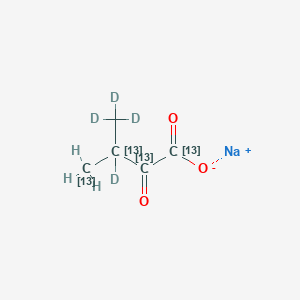

Sodium 3-methyl-2-oxobutanoate-13C4,d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C5H7NaO3 |

|---|---|

Peso molecular |

146.092 g/mol |

Nombre IUPAC |

sodium 3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1; |

Clave InChI |

WIQBZDCJCRFGKA-XCPSOYJTSA-M |

SMILES isomérico |

[2H]C([2H])([2H])[13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |

SMILES canónico |

CC(C)C(=O)C(=O)[O-].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C4,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate-13C4,d4, an isotopically labeled endogenous metabolite. This document details its chemical and physical properties, its central role in key metabolic pathways, and its applications in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis.

Compound Profile

This compound, also known as α-Ketoisovaleric acid sodium salt-13C4,d4, is the labeled form of Sodium 3-methyl-2-oxobutanoate (B1236294). The incorporation of four Carbon-13 isotopes and four deuterium (B1214612) atoms makes it a valuable tracer for metabolic studies and a standard for mass spectrometry applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for both the labeled compound and its unlabeled counterpart.

| Property | Value | Source |

| Molecular Formula | C¹³C₄H₃D₄NaO₃ | [1] |

| Molecular Weight | 146.09 g/mol | [1] |

| CAS Number | 1185115-88-1 | [1] |

| Purity | ≥98.0% | [1] |

| Appearance | White to off-white solid | [2] |

| Isotopic Enrichment | ≥99.0% | [2] |

| Storage Conditions | -20°C, protect from light | [2] |

| Solubility in Solvent | -80°C for 6 months; -20°C for 1 month (protect from light) | [2][3] |

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NaO₃ | |

| Molecular Weight | 138.10 g/mol | |

| CAS Number | 3715-29-5 | |

| Melting Point | 220-230 °C (decomposes) | |

| Water Solubility | 100 mg/mL, clear, colorless | |

| Appearance | White or slightly yellow to beige crystalline powder |

Table 2: Quantitative Data for Unlabeled Sodium 3-methyl-2-oxobutanoate

Metabolic Significance

Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5).

Valine and Leucine (B10760876) Biosynthesis

α-ketoisovalerate serves as a direct precursor to the amino acid valine and is a crucial intermediate in the multi-step synthesis of leucine. These pathways are essential in microorganisms and plants.

Pantothenate (Vitamin B5) Biosynthesis

In many bacteria, α-ketoisovalerate is a substrate for the synthesis of pantoate, which is subsequently converted to pantothenate, the precursor of Coenzyme A.[4][5]

Experimental Applications and Protocols

The isotopic labels in this compound make it a powerful tool for tracing metabolic pathways and for structural biology studies.

Isotope Labeling for NMR Spectroscopy

This compound is frequently used for the selective isotope labeling of methyl groups in valine and leucine residues in proteins for NMR studies, particularly for large proteins where spectral overlap is a significant issue.

This protocol is adapted from established methods for selective labeling of methyl groups in perdeuterated proteins.[1][6]

-

Prepare Minimal Medium: Prepare a D₂O-based minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and deuterated glucose ([²H,¹²C]glucose) as the primary carbon source.

-

Cell Culture Inoculation: Inoculate the medium with a starter culture of E. coli (typically BL21(DE3) strain) expressing the protein of interest.

-

Growth: Grow the cells at 37°C with shaking until the OD₆₀₀ reaches approximately 0.6-0.8.

-

Precursor Addition: Approximately one hour before inducing protein expression, add this compound to a final concentration of 100-120 mg/L.[6]

-

Induction: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvest and Purification: After a suitable expression period (typically 4-6 hours), harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

13C-Metabolic Flux Analysis (13C-MFA)

This compound can be used as a tracer in 13C-MFA experiments to quantify the metabolic fluxes through the BCAA and related pathways.

This workflow outlines the key steps in a typical 13C-MFA experiment.[7][8]

-

Experimental Design: Define the biological question and design the labeling experiment, including the choice of labeled substrate(s) and sampling time points.

-

Isotope Labeling Experiment: Culture cells in a defined medium containing this compound as a tracer.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.

-

Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.

-

Statistical Analysis: Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is intended for research use only. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its utility in elucidating metabolic pathways and aiding in the structural determination of large proteins by NMR makes it an invaluable resource for advancing our understanding of complex biological systems.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. itqb.unl.pt [itqb.unl.pt]

- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Synthesis and Purity of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄, an isotopically labeled internal standard crucial for metabolomics, biomedical research, and drug development. This document details illustrative synthetic pathways, rigorous purity assessment protocols, and quantitative data to ensure its reliable application in experimental settings.

Quantitative Data Summary

The purity of isotopically labeled compounds is paramount for their use as internal standards in quantitative analyses. The following tables summarize the key purity specifications for Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ and related isotopologues based on commercially available data.

Table 1: Chemical and Isotopic Purity of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ and Related Compounds

| Compound Name | Labeling | Chemical Purity | Isotopic Purity/Enrichment |

| α-Ketoisovaleric acid, sodium salt | 3-methyl-¹³C; 3,4,4,4-D₄ | 98% | ¹³C: 99%; D: 98% |

| Sodium 3-methyl-2-oxobutanoate-¹³C₅ | ¹³C₅ | 99.00% (by HPLC) | 99.1% |

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 1185115-88-1 |

| Molecular Formula | C¹³C₄H₃D₄NaO₃ |

| Molecular Weight | 146.09 g/mol |

| Appearance | White to off-white solid |

Illustrative Synthesis of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄

The synthesis of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ involves the introduction of four ¹³C atoms and four deuterium (B1214612) atoms into the molecular structure. While the precise, proprietary synthesis methods of commercial suppliers are not publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles for synthesizing isotopically labeled α-keto acids. A likely approach would involve starting with smaller, commercially available isotopically labeled precursors.

Proposed Synthetic Pathway:

A potential strategy involves the use of ¹³C-labeled acetone (B3395972) and a deuterated methylating agent.

-

Step 1: Synthesis of Isotopically Labeled Pinacolone (B1678379) Precursor: Condensation of ¹³C-labeled acetone ([¹³C₃]acetone) with a deuterated Grignard reagent, such as methyl-d₃-magnesium iodide (CD₃MgI), followed by a pinacol (B44631) rearrangement. The methyl-d₃-magnesium iodide would ideally be synthesized from iodomethane-d₃, and the fourth ¹³C atom would be introduced via a labeled acetyl group.

-

Step 2: Oxidation to the α-keto acid: The resulting isotopically labeled pinacolone derivative would then be oxidized to form the carboxylic acid.

-

Step 3: Salt Formation: The final step would involve the neutralization of the α-keto acid with sodium hydroxide (B78521) or sodium bicarbonate to yield the sodium salt.

Diagram of Proposed Synthesis Workflow:

Caption: Illustrative synthesis workflow for Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄.

Experimental Protocols for Purity Analysis

The purity of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is assessed through a combination of chromatographic and spectroscopic techniques to determine both chemical and isotopic purity.

3.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is employed to determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for α-keto acids (e.g., 210 nm).

-

Sample Preparation: A known concentration of the compound is dissolved in the mobile phase, filtered, and injected into the HPLC system.

-

Quantification: The chemical purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the extent and position of isotopic labeling.

-

¹H NMR:

-

Objective: To confirm the absence of protons at the deuterated positions.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Analysis: The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the deuterated methyl and methine groups. The residual proton signals can be used to estimate the deuterium enrichment.

-

-

¹³C NMR:

-

Objective: To confirm the presence and position of the ¹³C labels.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Analysis: The ¹³C NMR spectrum will show enhanced signals for the four labeled carbon atoms. The coupling patterns between adjacent ¹³C nuclei can further confirm their positions.

-

3.3. Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the primary technique for accurately determining the isotopic enrichment of the labeled compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis Mode: The analysis is typically performed in negative ion mode to detect the carboxylate anion.

-

Data Acquisition: High-resolution mass spectra are acquired over the relevant m/z range.

-

Data Analysis: The isotopic distribution of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the fully labeled molecule (M+8 for the free acid) and any less-labeled species are used to calculate the isotopic enrichment.

Diagram of Analytical Workflow for Purity Determination:

Caption: Workflow for the purity analysis of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄.

Disclaimer

The synthesis and analytical protocols described in this document are intended to be illustrative and are based on general chemical principles and common laboratory practices for similar compounds. They may not represent the exact proprietary methods used for the commercial production and quality control of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. Researchers should consult specific product documentation and relevant scientific literature for detailed experimental procedures.

Sodium 3-methyl-2-oxobutanoate-13C4,d4 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is a stable isotope-labeled derivative of α-ketoisovaleric acid, an endogenous metabolite. This isotopically labeled compound is a crucial tool in metabolic research, particularly in studies involving branched-chain amino acid (BCAA) metabolism. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of 3-methyl-2-oxobutanoate (B1236294) and related metabolites in biological samples using mass spectrometry-based techniques. This guide provides a comprehensive overview of its properties, its role in metabolic pathways, and detailed methodologies for its application in research.

Core Compound Data

A summary of the key quantitative data for Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is presented below.

| Property | Value |

| CAS Number | 1185115-88-1 |

| Molecular Formula | C¹³C₄H₃D₄NaO₃ |

| Molecular Weight | 146.09 g/mol |

Role in Metabolic Pathways

Sodium 3-methyl-2-oxobutanoate is the sodium salt of 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), a key intermediate in the catabolism of the essential amino acid valine. The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a fundamental metabolic process. Dysregulation of this pathway has been implicated in various metabolic disorders, including insulin (B600854) resistance and maple syrup urine disease.

The initial steps of BCAA catabolism are shared, beginning with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Below is a diagram illustrating the central role of 3-methyl-2-oxobutanoate in the valine catabolic pathway.

Experimental Protocols

The primary application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 3-methyl-2-oxobutanoate in biological matrices such as plasma, urine, and cell culture media. Below is a detailed, representative methodology for such an experiment.

Objective:

To quantify the concentration of 3-methyl-2-oxobutanoate in human plasma using LC-MS/MS with Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ as an internal standard.

Materials and Reagents:

-

Human plasma samples

-

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (Internal Standard, IS)

-

Unlabeled Sodium 3-methyl-2-oxobutanoate (Calibration Standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Workflow

The general workflow for a targeted metabolomics experiment using a stable isotope-labeled internal standard is depicted below.

Step-by-Step Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the unlabeled Sodium 3-methyl-2-oxobutanoate in ultrapure water.

-

Prepare a 1 mg/mL stock solution of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (IS) in ultrapure water.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Perform serial dilutions of the unlabeled stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve ranging from the expected physiological concentrations (e.g., 1 µM to 100 µM).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of each plasma sample, calibration standard, and QC, add 10 µL of the IS working solution (e.g., 10 µg/mL).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to resolve the analyte from matrix interferences.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) transitions:

-

3-methyl-2-oxobutanoate: Precursor ion (m/z) -> Product ion (m/z)

-

3-methyl-2-oxobutanoate-¹³C₄,d₄ (IS): Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 3-methyl-2-oxobutanoate in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables robust and reliable quantification of a key metabolite in the branched-chain amino acid pathway, thereby facilitating a deeper understanding of metabolic regulation in health and disease. The methodologies outlined in this guide provide a framework for the effective application of this valuable research compound.

Role of alpha-ketoisovalerate in branched-chain amino acid (BCAA) metabolism.

An In-depth Technical Guide on the Role of Alpha-Ketoisovalerate in Branched-Chain Amino Acid (BCAA) Metabolism

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles not only as substrates for protein synthesis but also as key regulators of various metabolic processes. Their catabolism is a complex, multi-step process initiated in the mitochondria of several tissues, most notably skeletal muscle. The initial step in BCAA degradation is a reversible transamination reaction that converts the BCAAs into their respective branched-chain α-keto acids (BCKAs). Alpha-ketoisovalerate (KIV), derived from valine, is a central intermediate in this pathway. This technical guide provides a comprehensive overview of the role of KIV in BCAA metabolism, its biochemical significance, involvement in pathological conditions, and its interplay with crucial cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Biochemical Role of Alpha-Ketoisovalerate in BCAA Metabolism

The catabolism of BCAAs is initiated by the action of branched-chain aminotransferases (BCATs), which exist in two isoforms: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1] BCAT2 is the predominant isoform in most peripheral tissues, including skeletal muscle.[1] This enzyme catalyzes the transfer of the amino group from valine to α-ketoglutarate, yielding KIV and glutamate.[2] This initial transamination is a reversible reaction.[1]

Following its formation, KIV is transported to the liver and other tissues for further metabolism. The subsequent and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of BCKAs, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][3] This multi-enzyme complex, located in the inner mitochondrial membrane, converts KIV into isobutyryl-CoA.[1] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.[4]

Quantitative Data

The concentration of KIV and other BCAAs/BCKAs can vary depending on the physiological state and the presence of metabolic disorders. The following tables summarize key quantitative data related to KIV.

Table 1: Plasma Concentrations of Alpha-Ketoisovalerate and Related Metabolites in Humans

| Metabolite | Physiological Concentration (μmol/L) | Pathological Concentration (Maple Syrup Urine Disease) (μmol/L) |

| Alpha-ketoisovalerate (KIV) | 10.6 ± 0.8[5] | Can be significantly elevated, often exceeding 1000 μmol/L for total BCAAs[6] |

| Valine | 175 ± 14[5] | Significantly elevated |

| Leucine | - | Significantly elevated, often used for newborn screening[6] |

| Isoleucine | - | Significantly elevated[6] |

| Alpha-ketoisocaproate (KIC) | - | Significantly elevated |

| Alpha-keto-beta-methylvalerate (KMV) | - | Significantly elevated |

Table 2: Enzyme Kinetics of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

| Substrate | Apparent Km (mM) | Vmax | Notes |

| Alpha-ketoisovalerate (KIV) | Biphasic kinetics observed in heterozygous MSUD cells[7] | - | The BCKDH complex has broad specificity for all three BCKAs.[3] |

| Alpha-ketoisocaproate (KIC) | - | - | KIC is a potent allosteric inhibitor of BCKDK, thus promoting BCKDH activity. |

| Alpha-keto-beta-methylvalerate (KMV) | - | - |

Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax (maximum velocity). A lower Km indicates a higher affinity of the enzyme for the substrate.[8][9][10][11] Specific Km and Vmax values for human BCKDH and KIV are not consistently reported across the literature and can vary with experimental conditions.

Experimental Protocols

Quantification of Alpha-Ketoisovalerate in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods described for the analysis of α-keto acids in biological fluids.[12][13][14]

a. Sample Preparation (Deproteinization and Extraction):

-

To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen gas.

b. Derivatization:

-

To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the keto acids.

c. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for metabolite analysis (e.g., a DB-5ms column).

-

Injection: Inject 1 µL of the derivatized sample into the GC inlet.

-

GC Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Hold: Maintain 280°C for 5 minutes.

-

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode.

-

Data Acquisition: Use selected ion monitoring (SIM) for quantification of the characteristic ions of the KIV-TMS derivative.

-

Quantification: Generate a standard curve using known concentrations of KIV to quantify the amount in the plasma samples.

Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity in Fibroblasts

This protocol is adapted from methods used to measure BCKDH activity in cell cultures.[7][15][16]

a. Cell Culture and Homogenization:

-

Culture human fibroblasts to confluency in appropriate media.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an ice-cold extraction buffer.

-

Disrupt the cells by sonication on ice.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the mitochondrial fraction with BCKDH.

b. Spectrophotometric Assay:

-

The assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Cofactors: Coenzyme A (CoA), Thiamine pyrophosphate (TPP), NAD+

-

Dihydrolipoamide dehydrogenase (E3 component, if not sufficiently present in the extract)

-

-

Add the cell extract (supernatant) to the reaction mixture and incubate at 37°C for a few minutes to establish a baseline reading.

-

Initiate the reaction by adding the substrate, α-ketoisovalerate.

-

Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: The rate of NADH production is proportional to the BCKDH activity. Calculate the specific activity relative to the total protein concentration in the cell extract.

Signaling Pathways and Logical Relationships

BCAA Metabolism Pathway

The catabolism of branched-chain amino acids is a fundamental metabolic pathway. The diagram below illustrates the initial steps, highlighting the central position of alpha-ketoisovalerate.

Caption: Initial steps of BCAA catabolism showing the formation of KIV.

BCAA and mTOR Signaling Pathway

BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[[“]][18][19][20]

Caption: Simplified diagram of BCAA-mediated mTORC1 signaling.

BCAAs, Metabolites, and Insulin (B600854) Resistance

Chronic elevation of BCAAs and their metabolites, including BCKAs, has been linked to the development of insulin resistance.[21][22][23] One proposed mechanism involves the activation of mTORC1, which can lead to inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby impairing insulin signaling.

Caption: Proposed mechanism of BCAA-induced insulin resistance.

Pathophysiological Significance of Alpha-Ketoisovalerate

The most well-known pathological condition associated with impaired KIV metabolism is Maple Syrup Urine Disease (MSUD) .[2][6] This autosomal recessive disorder is caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding BCKAs, including KIV, in the blood, urine, and cerebrospinal fluid. The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, can be fatal.[24] The characteristic sweet odor of the urine, resembling maple syrup, is due to the presence of these accumulated keto acids.[6]

Elevated levels of BCAAs and their metabolites, including KIV, have also been associated with other metabolic conditions such as insulin resistance, type 2 diabetes, and cardiovascular disease.[21][25] While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of these metabolites can interfere with key signaling pathways, such as insulin signaling, and contribute to cellular dysfunction.[26]

Conclusion

Alpha-ketoisovalerate is a pivotal intermediate in the catabolism of the branched-chain amino acid valine. Its metabolism is tightly regulated, primarily through the activity of the BCKDH complex. Dysregulation of this pathway, as seen in Maple Syrup Urine Disease, leads to the toxic accumulation of KIV and other BCKAs, with severe clinical consequences. Furthermore, emerging research continues to highlight the intricate connections between BCAA metabolism, including KIV, and major cellular signaling pathways that govern overall metabolic health. A deeper understanding of the role of KIV and its metabolic flux is crucial for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

- 1. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. bmrservice.com [bmrservice.com]

- 5. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 7. Detection of heterozygotes in maple-syrup-urine disease: measurements of branched-chain alpha-ketoacid dehydrogenase and its components in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Kinetics [www2.chem.wisc.edu]

- 9. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]

- 10. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Branched-chain ketoacid dehydrogenase activity and growth of normal and mutant human fibroblasts: the effect of branched-chain amino acid concentration in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. pure.psu.edu [pure.psu.edu]

- 19. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. BCAA Metabolism and Insulin Sensitivity - Dysregulated by Metabolic Status? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. BCAA Metabolism and Insulin Sensitivity - Dysregulated by Metabolic Status? | Semantic Scholar [semanticscholar.org]

- 23. journals.physiology.org [journals.physiology.org]

- 24. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Alpha-Ketoisovalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 26. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]

A Technical Guide to Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites, known as metabolic flux, within a biological system.[1][2][3] By introducing molecules enriched with heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis methods essential for leveraging this technology in research and drug development.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling involves the introduction of molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and do not decay, making them safe and effective tracers.[1] The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the metabolic pathways they have traversed.[1][3]

Key Concepts:

-

Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons.[1] When a metabolite contains one or more heavy isotopes, it is referred to as an isotopologue.[1]

-

Isotopic Enrichment: This refers to the mole fraction of a specific isotope in a molecule, expressed as a percentage.[4] It is a key measurement for determining the extent of label incorporation.

-

Metabolic Flux Analysis (MFA): MFA is a technique used to quantify the rates of metabolic reactions in a biological system.[5] Stable isotope labeling is a cornerstone of MFA, as it provides the data needed to calculate these fluxes.[5]

Commonly Used Stable Isotopes:

The choice of stable isotope is critical for designing experiments to probe specific pathways.[1]

| Isotope | Natural Abundance (%) | Common Labeled Precursors | Primary Applications |

| Carbon-13 (¹³C) | 1.11 | [U-¹³C]-glucose, [1,2-¹³C]-glucose, [U-¹³C]-glutamine | Tracing central carbon metabolism (glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway).[2][6][7] |

| Nitrogen-15 (¹⁵N) | 0.37 | [U-¹⁵N]-glutamine, ¹⁵NH₄Cl | Tracing nitrogen metabolism, amino acid synthesis, and nucleotide biosynthesis.[8][9][10] |

| Deuterium (²H) | 0.015 | ²H₂O (heavy water), deuterated glucose | Probing specific enzymatic reactions, NADPH production, and fatty acid synthesis.[11] |

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a multi-step workflow, from experimental design to data analysis.[1] Each step must be carefully considered to ensure the generation of high-quality, interpretable data.[1]

Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of experimental protocols.[1]

Protocol 1: In Vitro Cell Culture Labeling with [U-¹³C]-Glucose

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.[12]

Materials:

-

[U-¹³C]-glucose

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[12]

-

Cell scrapers

-

Centrifuge tubes

Procedure:

-

Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C]-glucose (e.g., 10 mM) and dFBS.[13]

-

Labeling Initiation: To begin labeling, aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.[12]

-

Incubation: Incubate the cells for a predetermined duration. This can range from minutes for dynamic studies of fast pathways like glycolysis to over 24 hours to achieve isotopic steady-state for slower pathways like nucleotide synthesis.[14]

-

Metabolism Quenching: To halt metabolic activity, place the culture plates on ice, rapidly aspirate the labeling medium, and immediately wash the cells with ice-cold PBS.[12]

-

Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well.[12] Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.[12]

-

Sample Processing: Centrifuge the lysate at 4°C to pellet cellular debris. Collect the supernatant containing the metabolites.[1]

-

Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.[1]

Protocol 2: In Vitro Cell Culture Labeling with [¹⁵N]-Glutamine

This protocol traces the metabolic fate of glutamine nitrogen.[8]

Materials:

-

L-Glutamine-¹⁵N₂

-

Glutamine-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

Procedure:

-

Cell Culture: Follow the same initial cell seeding and growth procedure as in Protocol 1.

-

Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with the desired concentration of L-Glutamine-¹⁵N₂ (typically 2-4 mM) and dFBS.[8]

-

Labeling and Quenching: The labeling, incubation, and quenching steps are analogous to Protocol 1, substituting the ¹³C-glucose medium with the ¹⁵N-glutamine medium.[8]

-

Metabolite Extraction and Preparation: The extraction and sample preparation for analysis follow the same steps as outlined in Protocol 1.[8]

Data Acquisition and Analysis

The two primary analytical platforms for analyzing stable isotope-labeled samples are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS is highly sensitive and can detect the abundance of different isotopologues (e.g., M+0, M+1, M+2, etc.) for each metabolite.[1][17] This data is used to determine the Mass Isotopologue Distribution (MID).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[1][16][18] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.[1][16]

Data Analysis Workflow

Quantitative Data Presentation

The primary output of a stable isotope labeling experiment is the fractional contribution of the labeled tracer to various downstream metabolites. This data is often presented as Mass Isotopologue Distributions (MIDs).

Table 1: Representative Mass Isotopologue Distribution (MID) Data for Glycolytic and TCA Cycle Intermediates after Labeling with [U-¹³C]-Glucose for 2 hours.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 15.2 | 2.5 | 5.3 | 77.0 | - | - | - |

| Lactate | 16.8 | 2.8 | 5.9 | 74.5 | - | - | - |

| Citrate | 35.1 | 4.1 | 45.2 | 3.1 | 10.3 | 2.0 | 0.2 |

| Malate | 38.5 | 5.0 | 42.1 | 4.2 | 10.2 | - | - |

| Aspartate | 37.9 | 4.8 | 41.5 | 4.9 | 10.9 | - | - |

| M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. |

Table 2: Fractional Contribution of ¹⁵N from [U-¹⁵N₂]-Glutamine to Nitrogen-Containing Metabolites.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |

| Glutamate | 10.5 | 88.3 | 1.2 |

| Aspartate | 45.1 | 54.2 | 0.7 |

| Proline | 12.3 | 86.9 | 0.8 |

| Citrulline | 60.7 | 38.1 | 1.2 |

| M+n represents the fraction of the metabolite pool containing 'n' ¹⁵N atoms. |

Applications in Research and Drug Development

Stable isotope labeling is a versatile technique with broad applications:

-

Elucidating Metabolic Pathways: Tracing the flow of atoms from precursors to products allows for the unambiguous mapping of metabolic networks.[2][17]

-

Quantifying Metabolic Flux: It provides quantitative data on the activity of metabolic pathways, which is crucial for understanding cellular physiology in health and disease.[3]

-

Drug Discovery and Development: This technique is used to understand a drug's mechanism of action, identify off-target effects, and study drug metabolism and pharmacokinetics (ADME).[17][19] By observing how a drug perturbs metabolic fluxes, researchers can gain insights into its efficacy and potential toxicity.[20]

-

Personalized Medicine: Stable isotope labeling can help monitor how individuals metabolize drugs, supporting the development of tailored treatment regimens.[20]

Signaling Pathways and Metabolic Networks

Visualizing the flow of isotopes through metabolic pathways is essential for data interpretation.

Central Carbon Metabolism with ¹³C-Glucose Tracer

This diagram illustrates how carbon atoms from uniformly labeled ¹³C-glucose are incorporated into key metabolites of glycolysis and the TCA cycle.

Glutamine Metabolism with ¹⁵N-Glutamine Tracer

This diagram shows how the nitrogen atoms from glutamine are traced into other amino acids and the TCA cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]

- 12. benchchem.com [benchchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stable Isotope-Resolved Metabolomics by NMR | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. metsol.com [metsol.com]

Technical Guide: Sodium 3-methyl-2-oxobutanoate-13C4,d4 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sodium 3-methyl-2-oxobutanoate-13C4,d4, a stable isotope-labeled compound crucial for metabolic research. This document details supplier information, key metabolic pathways, and experimental protocols for its application in mass spectrometry-based analysis.

Compound Information and Supplier Data

This compound is the isotopically labeled form of Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate. This labeling, with four Carbon-13 atoms and four deuterium (B1214612) atoms, makes it an invaluable tracer for metabolic flux analysis (MFA) and quantitative metabolomics studies.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight | CAS Number |

| MedChemExpress | HY-W006057AS2 | 98.0% | 99.0% | C¹³C₄H₃D₄NaO₃ | 146.09 | 1185115-88-1 |

| Cambridge Bioscience | HY-W006057AS2-25mg | 98.0% | Not Specified | C¹³C₄H₃D₄NaO₃ | 146.09 | 1185115-88-1 |

Table 1: Supplier and Quantitative Data for this compound. [1][2]

Metabolic Significance

3-methyl-2-oxobutanoate is a key intermediate in the metabolism of branched-chain amino acids (BCAAs) and a precursor in the biosynthesis of pantothenic acid (Vitamin B5).

Branched-Chain Amino Acid (BCAA) Degradation

3-methyl-2-oxobutanoate is formed from the transamination of valine.[3] It is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form isobutyryl-CoA. This pathway is a significant source of energy, particularly in muscle tissue.

References

- 1. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 13C4,d4-Labeled Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and accurately quantifying endogenous metabolite levels. The use of heavy-atom labeled internal standards, such as those incorporating ¹³C and ²H (deuterium), is the gold standard for quantitative mass spectrometry as they correct for variations in sample extraction and matrix effects.[1][2] This application note provides a detailed protocol for the analysis of a C4 dicarboxylic acid, succinate (B1194679), using its stable isotope-labeled counterpart, 13C4,d4-succinate, as an internal standard. The methodology is based on established principles for the analysis of central carbon metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[5] Dysregulation of succinate levels has been implicated in various pathologies, including cancer and inflammatory diseases, where it can act as an oncometabolite by inhibiting epigenetic enzymes and stabilizing the hypoxia-inducible factor 1-alpha (HIF1α).[6][7] Therefore, accurate quantification of succinate is crucial for understanding these disease states.

This document outlines the necessary steps for sample preparation, LC-MS/MS instrument setup, and data analysis for the quantification of succinate in biological samples.

Metabolic Pathway Context: The Role of Succinate

Succinate is oxidized to fumarate (B1241708) in the mitochondrial matrix by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[8] Under conditions where SDH is dysfunctional, succinate accumulates and can leak into the cytoplasm.[6] This accumulated succinate competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[7] The inhibition of PHDs prevents the degradation of HIF1α, leading to its stabilization and the subsequent transcription of genes involved in angiogenesis, glycolysis, and cell survival, a state known as pseudohypoxia.[6]

Experimental Protocols

A generalized workflow for the analysis is presented below. This process involves sample collection and quenching, metabolite extraction with an internal standard, followed by LC-MS/MS analysis and data processing.

References

- 1. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Unsuspected task for an old team: succinate, fumarate and other Krebs cycle acids in metabolic remodeling [pubmed.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

Application Notes and Protocols for In Vivo Stable Isotope Tracing with Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes in vivo. Sodium 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate, is a branched-chain keto acid (BCKA) that serves as a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine. The use of isotopically labeled Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ allows for the precise tracking of its metabolic fate, providing insights into BCAA metabolism, which is often dysregulated in various diseases, including metabolic syndrome, cancer, and certain neurological disorders.

This document provides detailed application notes and experimental protocols for conducting in vivo stable isotope tracing studies in mice using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄.

Metabolic Fate of 3-methyl-2-oxobutanoate

3-methyl-2-oxobutanoate is a central node in BCAA metabolism. Upon administration, the ¹³C₄,d₄-labeled tracer can be tracked through several key metabolic transformations:

-

Transamination to Valine: The primary fate of exogenous 3-methyl-2-oxobutanoate is its reversible transamination to the essential amino acid valine, catalyzed by branched-chain amino acid aminotransferases (BCATs). This allows for the study of whole-body valine synthesis and turnover.

-

Oxidative Decarboxylation: Alternatively, it can undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step in BCAA catabolism and leads to the formation of isobutyryl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of other metabolites.

By tracking the incorporation of the ¹³C and deuterium (B1214612) labels into downstream metabolites, researchers can quantify the relative activities of these pathways under different physiological or pathological conditions.

Metabolic fate of the tracer.

Experimental Protocols

A generalized workflow for an in vivo stable isotope tracing experiment is depicted below.

Experimental workflow diagram.

Protocol 1: Oral Gavage Administration

Oral gavage is a non-invasive method suitable for delivering a bolus dose of the tracer.

Materials:

-

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄

-

Sterile saline (0.9% NaCl)

-

Animal feeding needles (20-22 gauge, straight or curved)

-

Syringes (1 mL)

-

C57BL/6 mice (8-12 weeks old)

Procedure:

-

Animal Preparation: Acclimate mice to the experimental conditions for at least one week. Fast the mice for 4-6 hours prior to the experiment with free access to water.

-

Tracer Preparation: Dissolve Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in sterile saline to a final concentration of 10-50 mg/mL. The exact concentration will depend on the desired dose. A typical dose is 100-500 mg/kg body weight.

-

Administration: Weigh the mouse to determine the exact volume of the tracer solution to administer. Gently restrain the mouse and insert the feeding needle into the esophagus. Slowly administer the tracer solution.

-

Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-gavage, collect blood via tail vein or submandibular bleeding. At the final time point, euthanize the mouse and collect tissues of interest (e.g., liver, skeletal muscle, heart, brain, and plasma). Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

Protocol 2: Intravenous Injection

Intravenous injection allows for direct and rapid introduction of the tracer into the circulation, bypassing first-pass metabolism in the liver.

Materials:

-

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄

-

Sterile saline (0.9% NaCl)

-

Insulin syringes with a 28-30 gauge needle

-

Mouse restrainer

-

C57BL/6 mice (8-12 weeks old)

Procedure:

-

Animal Preparation: As described in Protocol 1.

-

Tracer Preparation: Dissolve Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in sterile saline to a final concentration of 5-20 mg/mL. A typical dose is 50-200 mg/kg body weight.

-

Administration: Place the mouse in a restrainer to expose the tail vein. Swab the tail with 70% ethanol. Carefully insert the needle into the lateral tail vein and slowly inject the tracer solution.

-

Sample Collection: As described in Protocol 1.

Sample Processing and Analysis

Metabolite Extraction:

-

Tissues: Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).

-

Plasma: Add a cold extraction solvent to the plasma samples.

-

Centrifuge the samples to pellet proteins and other cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer coupled with a liquid chromatography system to separate and detect the labeled metabolites.

-

Develop a targeted method to quantify the different isotopologues of 3-methyl-2-oxobutanoate, valine, and other downstream metabolites.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be presented in tables to facilitate comparison between different experimental groups.

Table 1: ¹³C₄,d₄-Labeling Enrichment in Plasma Metabolites Following Oral Gavage of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (500 mg/kg)

| Time (minutes) | 3-methyl-2-oxobutanoate-¹³C₄,d₄ (%) | Valine-¹³C₄,d₄ (%) |

| 15 | 65 ± 8 | 15 ± 3 |

| 30 | 45 ± 6 | 25 ± 4 |

| 60 | 20 ± 4 | 30 ± 5 |

| 120 | 5 ± 2 | 22 ± 4 |

| 240 | <1 | 10 ± 2 |

Data are presented as mean ± SD (n=5 mice per time point). Enrichment is calculated as the percentage of the labeled metabolite relative to the total pool of that metabolite.

Table 2: Tissue Distribution of ¹³C₄-Labeled Metabolites 60 Minutes Post-Intravenous Injection of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (200 mg/kg)

| Tissue | 3-methyl-2-oxobutanoate-¹³C₄ (nmol/g) | Valine-¹³C₄ (nmol/g) |

| Liver | 15.2 ± 3.1 | 45.8 ± 7.2 |

| Skeletal Muscle | 8.7 ± 1.9 | 62.1 ± 9.8 |

| Heart | 12.5 ± 2.5 | 55.4 ± 8.1 |

| Brain | 3.1 ± 0.8 | 18.9 ± 4.5 |

Data are presented as mean ± SD (n=5 mice).

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to perform in vivo stable isotope tracing studies in mice using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. These experiments will enable a deeper understanding of branched-chain amino acid metabolism in health and disease, potentially leading to the identification of new therapeutic targets and biomarkers. Careful experimental design, precise execution of protocols, and rigorous data analysis are essential for obtaining reliable and meaningful results.

Application Notes & Protocols for Quantifying BCAA Flux in Cancer Cells using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Branched-Chain Amino Acid (BCAA) Metabolism in Cancer

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play a critical role in cellular metabolism beyond protein synthesis. In the context of cancer, BCAA metabolism is often reprogrammed to support the high proliferative demands of tumor cells.[1][2] This metabolic rewiring can fuel various biosynthetic pathways, provide energy through the tricarboxylic acid (TCA) cycle, and contribute to redox homeostasis.[3]

The catabolism of BCAAs is initiated by branched-chain amino acid transaminases (BCATs), which convert them into their respective branched-chain α-ketoacids (BCKAs).[2] This is followed by the irreversible oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] Dysregulation of these enzymatic steps has been implicated in the progression of various cancers, including those of the liver, pancreas, and breast, as well as in leukemia.[2][3] Consequently, quantifying the flux through BCAA catabolic pathways is crucial for understanding cancer metabolism and identifying potential therapeutic targets.

Stable isotope tracing using compounds like Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ provides a powerful method to dissect these metabolic pathways.[4] This specific tracer is a labeled analog of α-ketoisovalerate (KIV), the ketoacid derived from valine. By introducing this labeled substrate to cancer cells, researchers can track the incorporation of the ¹³C and deuterium (B1214612) labels into downstream metabolites, thereby quantifying the flux of valine catabolism.

Principle of the Assay

This protocol utilizes Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ as a metabolic tracer to quantify the flux of BCAA, specifically valine, catabolism in cancer cells. The tracer, being the α-ketoacid of valine, enters the metabolic pathway downstream of the initial transamination step. The ¹³C-labeled carbon backbone and the deuterium labels are tracked as they are incorporated into various intracellular metabolites.

The primary analytical method for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and detect the labeled metabolites and their isotopologues.[4] By measuring the mass isotopomer distributions (MIDs) of key metabolites, particularly intermediates of the TCA cycle, it is possible to calculate the relative contribution of valine catabolism to central carbon metabolism. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative measure of the rates (fluxes) of intracellular metabolic reactions.[5][6]

Key Signaling Pathways and Experimental Workflow

BCAA Catabolism Pathway

The catabolism of BCAAs is a multi-step process that feeds into the central carbon metabolism. The diagram below illustrates the key enzymatic steps in this pathway.

Caption: Overview of the Branched-Chain Amino Acid (BCAA) catabolism pathway.

Experimental Workflow

The overall experimental workflow for quantifying BCAA flux using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is depicted below.

Caption: Experimental workflow for BCAA flux analysis using stable isotope tracing.

Detailed Experimental Protocols

This section provides a generalized protocol for a stable isotope tracing experiment using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. This protocol may require optimization based on the specific cancer cell line and experimental conditions.

Materials and Reagents

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (isotopic purity >98%)

-

BCAA-free culture medium

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Dry ice

-

Liquid nitrogen

Cell Culture and Labeling

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

-

Media Preparation: Prepare the labeling medium by supplementing BCAA-free medium with dialyzed FBS and the appropriate concentration of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. The final concentration of the tracer should be optimized but is typically in the range of 100-500 µM.

-

Tracer Incubation: Once cells reach the desired confluency, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

-

Time Course: Incubate the cells with the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and to determine the time to reach isotopic steady state.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the 6-well plate on a bed of dry ice.

-

Extraction Solution: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well.

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

-

Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.

LC-MS Analysis

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water.

-

Chromatography: Separate the metabolites using a liquid chromatography system equipped with a column suitable for polar metabolites (e.g., a HILIC or reversed-phase C18 column).

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements and tandem MS (MS/MS) for metabolite identification.

-

Data Acquisition: Acquire data in both full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of key metabolites.

Data Analysis and Flux Calculation

-

Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of the metabolites of interest.

-

Natural Abundance Correction: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Analysis: Use specialized software (e.g., INCA, Metran) to perform ¹³C-MFA. This involves fitting the corrected mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.

Data Presentation: Representative Quantitative Data

The following tables present representative data that could be obtained from a ¹³C-tracing experiment using a labeled BCAA precursor. The values are for illustrative purposes and will vary depending on the cell line and experimental conditions.

Table 1: Fractional Enrichment of TCA Cycle Intermediates from ¹³C-Valine Precursor in Two Cancer Cell Lines

| Metabolite | Cancer Cell Line A (Fractional ¹³C Enrichment) | Cancer Cell Line B (Fractional ¹³C Enrichment) |

| Citrate | 0.15 ± 0.02 | 0.08 ± 0.01 |

| α-Ketoglutarate | 0.25 ± 0.03 | 0.12 ± 0.02 |

| Succinate | 0.35 ± 0.04 | 0.18 ± 0.03 |

| Fumarate | 0.32 ± 0.03 | 0.16 ± 0.02 |

| Malate | 0.28 ± 0.03 | 0.14 ± 0.02 |

Data are represented as mean ± standard deviation.

Table 2: Relative Metabolic Fluxes through BCAA Catabolism and Anaplerotic Pathways

| Metabolic Flux | Cancer Cell Line A (Relative Flux) | Cancer Cell Line B (Relative Flux) |

| BCKDH Flux (from Valine) | 100 ± 10 | 45 ± 5 |

| Pyruvate Carboxylase | 50 ± 6 | 80 ± 9 |

| Glutaminolysis | 120 ± 15 | 150 ± 18 |

Fluxes are normalized to the BCKDH flux in Cancer Cell Line A.

Conclusion

The use of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in stable isotope tracing experiments provides a powerful tool for the quantitative analysis of BCAA metabolic flux in cancer cells. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to investigate the role of BCAA catabolism in cancer progression and to identify novel therapeutic targets within these metabolic pathways. The ability to quantify metabolic fluxes offers a deeper understanding of the metabolic reprogramming that is a hallmark of cancer.

References

- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in Diabetes Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of branched-chain amino acids (BCAAs), including valine, and their corresponding branched-chain keto acids (BCKAs) are strongly associated with insulin (B600854) resistance and the development of type 2 diabetes. Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is the keto acid derived from valine. The isotopically labeled version, Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄, serves as a powerful tracer to investigate the in vivo kinetics and metabolic fate of valine. By tracking the incorporation of the stable isotopes (¹³C and deuterium) into downstream metabolites, researchers can elucidate the activity of the BCAA catabolic pathway, identify metabolic bottlenecks, and assess the impact of therapeutic interventions on BCAA metabolism in the context of diabetes.

Application Notes

The primary application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in diabetes research is for in vivo metabolic flux analysis to quantify the catabolism of valine. This tracer allows for the precise measurement of the rate of appearance and disappearance of α-ketoisovalerate, providing insights into the activity of the branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Dysregulation of the BCKDH complex is considered a key factor in the accumulation of BCAAs and BCKAs in insulin-resistant states.

Key applications include:

-

Investigating the Pathophysiology of Insulin Resistance: Tracing the metabolism of labeled α-ketoisovalerate can help determine how BCAA catabolism is altered in different tissues (e.g., liver, adipose tissue, skeletal muscle) during the progression of insulin resistance and type 2 diabetes. Studies have shown that in diabetic and obese states, there is a significant suppression of BCAA catabolic gene expression, leading to the accumulation of BCAAs and BCKAs[1][2][3].

-

Evaluating Therapeutic Interventions: The tracer can be used to assess the efficacy of novel drugs aimed at improving BCAA metabolism. For instance, inhibitors of BCKDH kinase (BCKDK), which activates the BCKDH complex, can be evaluated for their ability to restore BCAA catabolic flux and improve insulin sensitivity[1][2][3].

-

Understanding the Role of BCAA Metabolites: The accumulation of downstream metabolites of BCAA catabolism, such as 3-hydroxyisobutyrate (B1249102) (3-HIB) from valine, has been implicated in promoting lipid accumulation in muscle and exacerbating insulin resistance. Labeled α-ketoisovalerate can be used to trace the production of these metabolites.

-

Biomarker Discovery: By identifying key points of dysregulation in the BCAA catabolic pathway, stable isotope tracing studies can help in the discovery of novel biomarkers for the early detection and prognosis of type 2 diabetes. Elevated plasma BCKAs are being considered as potentially better biomarkers for diabetes than BCAAs themselves[1][2].

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating BCAA metabolism in the context of insulin resistance and diabetes. While specific data using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is not detailed in the provided search results, the table reflects the expected outcomes based on similar tracer studies.

| Parameter | Control/Lean Subjects | Diabetic/Insulin-Resistant Subjects | Reference |

| Plasma BCAA Levels | Normal | Elevated | [1][2] |

| Plasma BCKA Levels | Normal | Elevated | [1][2] |

| Whole-Body BCAA Oxidation | Normal | Decreased or Dysregulated | [4] |

| BCKDH Complex Activity (in liver and adipose tissue) | Normal | Significantly Reduced | [4] |

| Expression of BCAA Catabolic Genes | Normal | Suppressed | [1][2][3] |

Experimental Protocols

In Vivo Infusion of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in a Mouse Model of Diabetes

Objective: To quantify the whole-body and tissue-specific flux of valine catabolism in diabetic versus control mice.

Materials:

-

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (sterile, pyrogen-free solution)

-

Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice) and corresponding control mice

-

Anesthesia (e.g., isoflurane)

-

Infusion pump and catheters

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Tissue collection tools (forceps, scissors)

-

Liquid nitrogen

-

LC-MS/MS system

Protocol:

-

Animal Preparation: Acclimatize mice to the experimental conditions. Fast mice for a short period (e.g., 4-6 hours) to achieve a metabolic steady state.

-

Catheterization: Anesthetize the mouse and surgically implant a catheter into a suitable vein (e.g., jugular vein) for tracer infusion.

-

Tracer Infusion: Prepare a sterile solution of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in saline. Infuse the tracer at a constant rate (e.g., 10-20 µmol/kg/min) for a predetermined duration (e.g., 90-120 minutes) to reach isotopic steady state.

-

Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of α-ketoisovalerate in the plasma.

-

Tissue Collection: At the end of the infusion period, maintain the mice under anesthesia and collect tissues of interest (e.g., liver, epididymal white adipose tissue, gastrocnemius muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.

-

Sample Preparation:

-

Plasma: Deproteinize plasma samples by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

-

Tissues: Homogenize the frozen tissues in a cold extraction buffer. Perform a metabolite extraction using a suitable method (e.g., methanol-chloroform-water extraction).

-

-

LC-MS/MS Analysis: Analyze the isotopic enrichment of α-ketoisovalerate and other downstream metabolites in the prepared plasma and tissue extracts using a targeted LC-MS/MS method.

-

Data Analysis: Calculate the metabolic flux rates based on the isotopic enrichment data using appropriate metabolic models and software.

Visualizations

Caption: BCAA Catabolism and its Link to Insulin Resistance.

Caption: Experimental Workflow for In Vivo Metabolic Flux Analysis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of ¹³C Labeled Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with carbon-13 (¹³C) has become a powerful and indispensable technique in modern life sciences research.[1][2] By introducing ¹³C-labeled compounds into biological systems, researchers can trace the metabolic fate of molecules, quantify protein dynamics, and elucidate complex biological pathways with high precision and accuracy using mass spectrometry (MS).[1][2][3] This approach offers a non-radioactive and stable method to investigate the intricate workings of cellular processes.[1] These application notes provide detailed protocols and guidelines for the preparation of ¹³C labeled samples for mass spectrometry analysis, catering to both proteomics and metabolomics workflows.

Core Principles of ¹³C Labeling

The fundamental principle behind ¹³C labeling is the replacement of the naturally occurring ¹²C atoms (approximately 98.9% abundance) with the heavier, stable isotope ¹³C (natural abundance of about 1.1%).[2] This incorporation of ¹³C results in a predictable mass shift in the labeled molecules, which can be readily detected and quantified by mass spectrometry.[4] By comparing the mass spectra of labeled and unlabeled samples, one can determine the extent of isotope incorporation, providing valuable insights into metabolic fluxes and protein turnover.[2][5]

Experimental Workflow Overview

A typical workflow for the analysis of ¹³C labeled samples by mass spectrometry involves several key stages, from initial sample labeling to final data acquisition. The specific steps may vary depending on the nature of the sample (e.g., cultured cells, tissues) and the type of analysis (proteomics or metabolomics).

Caption: General experimental workflow for ¹³C labeled sample analysis.

Section 1: Proteomics Sample Preparation

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics where cells are metabolically labeled with "heavy" ¹³C-containing amino acids.[6][7][8]

Protocol 1: Uniform ¹³C Labeling of Proteins in Cell Culture

This protocol outlines the steps for uniform labeling of proteins in cultured mammalian cells using ¹³C-labeled amino acids (e.g., L-arginine and L-lysine).

1. Cell Culture and Metabolic Labeling:

-

Adaptation to Heavy Medium: Culture cells in a "heavy" SILAC medium, which is deficient in the standard ("light") amino acids but supplemented with stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆-L-arginine).[9] Cells should be cultured for at least five to six passages to ensure complete incorporation of the heavy amino acids.[9]

-

Experimental Conditions: Once fully labeled, the cells can be subjected to experimental treatments (e.g., drug administration vs. control).[1] The control "light" cell population is cultured in parallel with standard amino acids.

2. Cell Lysis and Protein Extraction:

-